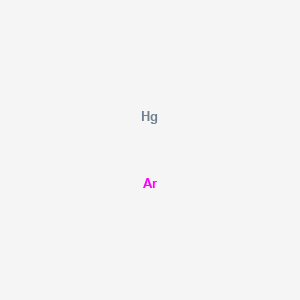
argon;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “argon;mercury” refers to a mixture or interaction between argon and mercury. Argon is a noble gas with the atomic number 18, known for its inertness and lack of chemical reactivity . Mercury, on the other hand, is a heavy metal with the atomic number 80, known for its liquid state at room temperature and its various applications in thermometers, barometers, and other devices . The combination of these two elements can result in unique properties and applications, particularly in the field of lighting and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of compounds involving argon and mercury typically involves the use of mercury salts and argon gas. One common method is the direct reaction of mercury with an alkyl iodide to form the mercury analog of a Grignard reagent . This reaction can be represented as:
Hg+RX→RHgX
where RX is an alkyl iodide. The subsequent reaction of RHgI with potassium cyanide yields the appropriate dialkyl mercury derivative .
Industrial Production Methods
In industrial settings, argon is often used as an inert atmosphere for various chemical reactions involving mercury. For example, in the production of low-energy light bulbs, argon gas is used to fill the bulb along with mercury to create a stable environment for the electric discharge . This process involves the careful control of temperature and pressure to ensure the proper formation of the desired compounds.
化学反应分析
Types of Reactions
The compound “argon;mercury” can undergo various types of chemical reactions, including:
Oxidation and Reduction: Mercury can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Mercury compounds can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving mercury include alkyl iodides, potassium cyanide, and various solvents such as diethyl ether . The reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving argon and mercury depend on the specific reagents and conditions used. For example, the reaction of mercury with alkyl iodides can produce dialkyl mercury derivatives, which have various applications in organic synthesis .
科学研究应用
The compound “argon;mercury” has several scientific research applications, including:
作用机制
The mechanism of action of the compound “argon;mercury” involves the interaction of mercury with various molecular targets and pathways. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects . Argon, being inert, does not participate directly in chemical reactions but provides a stable environment for mercury to exert its effects .
相似化合物的比较
Similar Compounds
Similar compounds to “argon;mercury” include other noble gas-metal combinations, such as:
Neon;mercury: Used in neon lights and other lighting applications.
Krypton;mercury: Used in high-performance lighting and scientific instruments.
Xenon;mercury: Used in specialized lighting and medical imaging.
Uniqueness
The uniqueness of the “this compound” compound lies in its combination of the inertness of argon with the reactivity of mercury. This combination allows for the creation of stable environments for various chemical reactions and applications, particularly in the field of lighting and spectroscopy .
属性
CAS 编号 |
87193-95-1 |
|---|---|
分子式 |
ArHg |
分子量 |
240.5 g/mol |
IUPAC 名称 |
argon;mercury |
InChI |
InChI=1S/Ar.Hg |
InChI 键 |
BKZJXSDQOIUIIG-UHFFFAOYSA-N |
规范 SMILES |
[Ar].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















